

An In-depth Technical Guide to MMB-5Br-INACA

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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-5Br-INACA is an indazole-3-carboxamide derivative classified as a synthetic cannabinoid.^{[1][2]} It is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.^[3] Notably, it lacks the N-alkyl "tail" common in many potent synthetic cannabinoid receptor agonists (SCRAs), making it a "tail-less" analog.^{[3][4]} While it has been reported to have psychoactive effects, it is considered to have relatively low potency as a CB1 agonist.^[5] A significant aspect of **MMB-5Br-INACA** is its use as a precursor in the synthesis of other synthetic cannabinoids.^{[5][6]} This guide provides a comprehensive overview of its chemical properties, pharmacology, metabolism, and the analytical methods for its characterization.

Chemical and Physical Properties

MMB-5Br-INACA, with the IUPAC name methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate, is a synthetic compound that has emerged in the new psychoactive substances (NPS) market.^{[1][7]} Its key chemical and physical data are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate	[5][7]
Synonyms	5Br-MDMB-INACA, MDMB-5-bromo-INACA, MMB-5-bromo-INACA	[1][8]
Molecular Formula	C15H18BrN3O3	[5][9]
Molecular Weight	368.23 g/mol	[5][7]
Appearance	Solid	[8]
Purity	≥98%	[8]
Solubility	DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: 14 mg/ml, PBS (pH 7.2): 0.20 mg/ml	[10]
Storage Temperature	-20°C	[10]
Stability	≥ 5 years	[10]

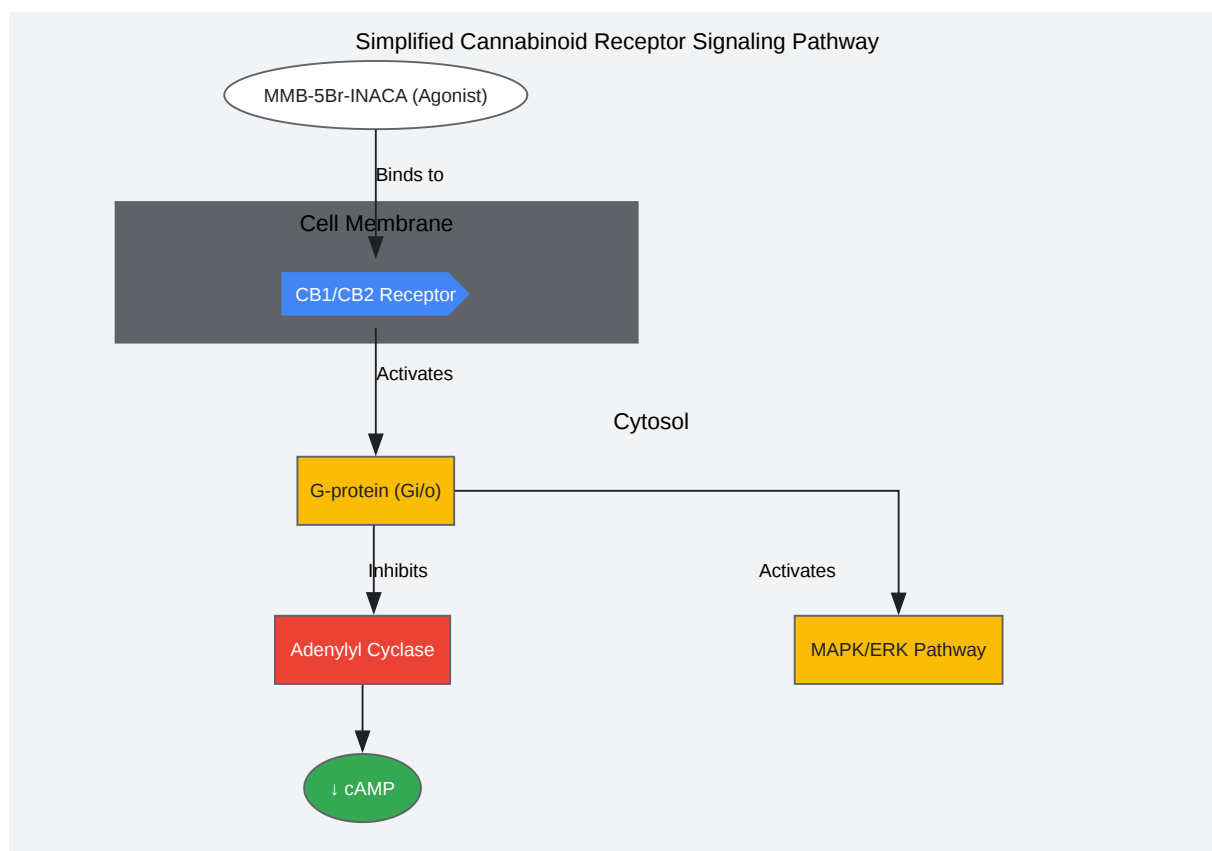
Pharmacology and Signaling Pathway

MMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that interacts with the cannabinoid receptors CB1 and CB2.[3] However, due to the absence of an N-alkyl chain, its potency at the CB1 receptor is significantly reduced compared to many "tailed" synthetic cannabinoids.[3][4] Despite its lower potency, it has been reported to produce psychoactive effects, which may suggest activity beyond the cannabinoid receptors.[3][5]

Cannabinoid Receptor Signaling

The interaction of **MMB-5Br-INACA** with cannabinoid receptors initiates a cascade of intracellular events. The binding of an agonist to the CB1 or CB2 receptor, which are G-protein coupled receptors (GPCRs), leads to the activation of the associated Gi/o protein. This activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels. Furthermore, it can modulate ion channels and activate other signaling pathways like the MAPK/ERK pathway.



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Simplified Cannabinoid Receptor Signaling Pathway

Role as a Precursor

MMB-5Br-INACA is frequently sold online in "chemistry kits" as a precursor for the synthesis of more potent synthetic cannabinoids.[5] The lack of an N-alkyl "tail" makes it unscheduled in some jurisdictions, allowing for its sale.[2][5] A simple, single-step alkylation reaction can add the "tail" group, converting it into a potent and often controlled SCRA like MDMB-5'Br-BUTINACA.[6]

Metabolism

The metabolic fate of **MMB-5Br-INACA** is crucial for its identification in biological samples. In vitro studies with human hepatocytes have shown that its metabolism is similar to other indazole-3-carboxamide synthetic cannabinoids. The primary metabolic transformations are Phase I reactions, which include:[3]

- Ester Hydrolysis: Cleavage of the methyl ester group.
- Hydroxylation: Addition of a hydroxyl group to the molecule.
- Amide Hydrolysis[3]
- Dihydrodiol formation[3]

Experimental Protocols

Analytical Characterization

The identification and quantification of **MMB-5Br-INACA** in seized materials are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- Sample Preparation: Dilution in methanol.
- Instrument: Agilent 5975 Series GC/MSD System.
- Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).
- Carrier Gas: Helium (Flow: 1.46 mL/min).
- Temperatures:
 - Injection Port: 265 °C.
 - Transfer Line: 300 °C.
 - MS Source: 230 °C.

- MS Quad: 150 °C.
- Oven Program: 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min.
- Injection: 1 µL, Splitless.
- MS Scan Range: 40-550 m/z.
- Retention Time: Approximately 7.82 min.

5.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [\[1\]](#)

- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
- Mobile Phase:
 - A: Ammonium formate (10 mM, pH 3.0).
 - B: 0.1% Formic acid in Acetonitrile.
- Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.
- Temperatures:
 - Autosampler: 15 °C.
 - Column: 30 °C.
- Injection Volume: 10 µL.
- QTOF Parameters:
 - TOF MS Scan Range: 100-510 Da.
 - Reference Mass Lock: m/z 121.0509 and m/z 922.0098.
- Retention Time: Approximately 9.01 min.

Pharmacological Assays

To determine the functional activity and binding affinity of **MMB-5Br-INACA** and its analogs, various in vitro pharmacological assays are employed.^[4]

5.2.1. Radioligand Displacement Binding Assay^[4] This assay measures the binding affinity (K_i) of a compound to a receptor.

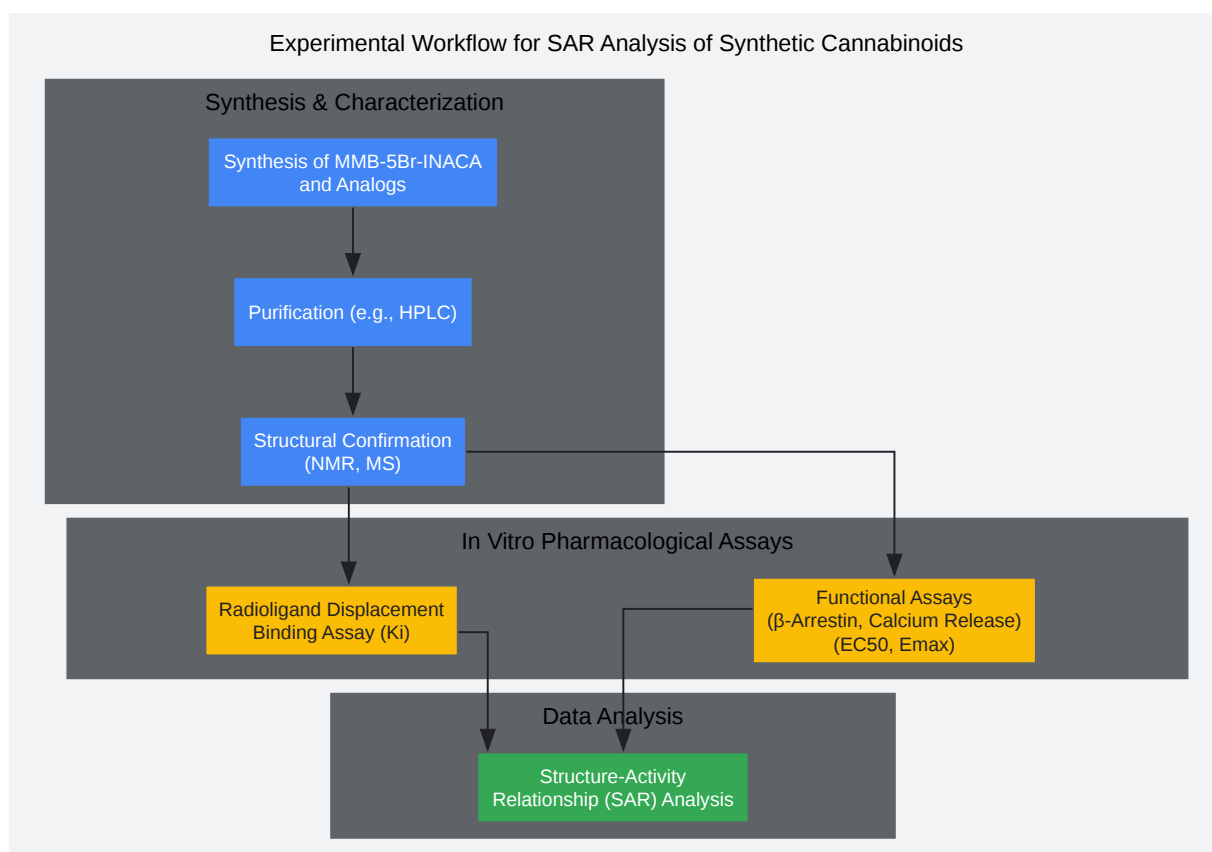
- Membrane Preparation: Prepare membranes from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
- Incubation: Incubate the membranes with a known concentration of a radiolabeled cannabinoid agonist (e.g., [^3H]CP55,940) and varying concentrations of the test compound.
- Separation: Separate the bound and free radioligand by rapid filtration.
- Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Plot the displacement curves and calculate the K_i value.

5.2.2. β -Arrestin 2 Recruitment Assay^[4] This assay measures G-protein coupled receptor activation.

- Cell Culture: Use cells co-expressing the cannabinoid receptor and a β -arrestin 2 fusion protein.
- Compound Addition: Add the test compound to the cells.
- Detection: Add a chemiluminescent or fluorescent substrate and measure the signal, which is proportional to β -arrestin 2 recruitment.
- Data Analysis: Plot the concentration-response curves to determine the EC_{50} and E_{max} .

5.2.3. Intracellular Calcium Release Assay^[4] This functional assay measures the ability of a compound to activate G-protein coupled receptors that signal through the release of intracellular calcium.

- Cell Loading: Load cells expressing the target cannabinoid receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Compound Addition: Add the test compound to the cells.
- Fluorescence Measurement: Monitor changes in intracellular calcium concentration in real-time by measuring the change in fluorescence intensity.
- Data Analysis: Use the increase in fluorescence to determine the EC_{50} and E_{max} of the compound.



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